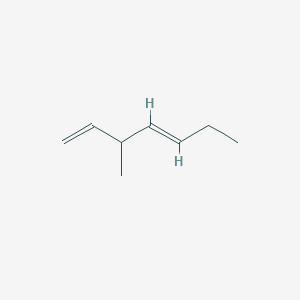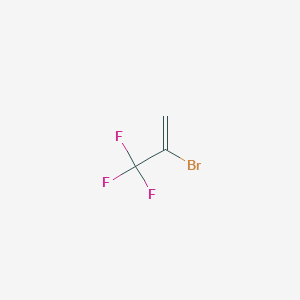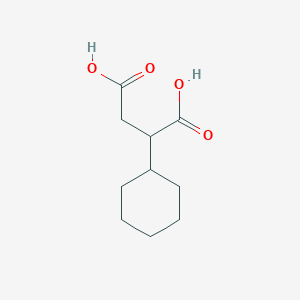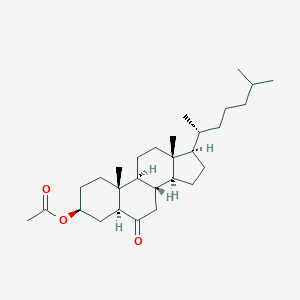
6-Oxocholestan-3beta-ol acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxocholestan-3beta-ol acetate, also known as 6-ketocholestanol or 3beta-hydroxy-5-ene-steroid dehydrogenase, is a steroid compound that has been the subject of much scientific research due to its potential applications in a variety of fields.
Wissenschaftliche Forschungsanwendungen
6-Oxocholestan-3beta-ol acetate has been studied for its potential applications in a variety of fields, including medicine, biochemistry, and pharmacology. In medicine, it has been investigated for its potential as a therapeutic agent for the treatment of cancer, as well as for its ability to modulate cholesterol metabolism. In biochemistry, it has been studied for its role in steroid hormone biosynthesis, as well as for its potential as a substrate for steroidogenic enzymes. In pharmacology, it has been investigated for its potential as a drug target for the development of new therapeutics.
Wirkmechanismus
The mechanism of action of 6-Oxocholestan-3beta-ol acetate is not fully understood, but it is believed to act as a modulator of cholesterol metabolism and steroid hormone biosynthesis. It has been shown to inhibit the activity of 3beta-hydroxysteroid dehydrogenase, an enzyme involved in the biosynthesis of steroid hormones, and to increase the expression of genes involved in cholesterol metabolism.
Biochemical and Physiological Effects:
6-Oxocholestan-3beta-ol acetate has been shown to have a variety of biochemical and physiological effects, including the modulation of cholesterol metabolism, the inhibition of steroid hormone biosynthesis, and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, and to have a protective effect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Oxocholestan-3beta-ol acetate in lab experiments is its potential as a modulator of cholesterol metabolism and steroid hormone biosynthesis, which could lead to the development of new therapeutics for a variety of diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects in different experimental systems.
Zukünftige Richtungen
There are many potential future directions for research on 6-Oxocholestan-3beta-ol acetate. One area of focus could be the development of new therapeutics based on its ability to modulate cholesterol metabolism and steroid hormone biosynthesis. Another area of focus could be the elucidation of its mechanism of action, which could provide insights into its potential applications in a variety of fields. Additionally, further research could be conducted to investigate its effects on different cell types and in different experimental systems.
Synthesemethoden
The synthesis of 6-Oxocholestan-3beta-ol acetate can be achieved through a multi-step process involving the oxidation of cholesterol to 5-cholesten-3beta-ol-7-one, followed by the reduction of the ketone group to yield 5-cholesten-3beta-ol-7-alpha-ol. The final step involves the acetylation of the hydroxyl group at position 7 to yield 6-Oxocholestan-3beta-ol acetate.
Eigenschaften
CAS-Nummer |
1256-83-3 |
|---|---|
Produktname |
6-Oxocholestan-3beta-ol acetate |
Molekularformel |
C29H48O3 |
Molekulargewicht |
444.7 g/mol |
IUPAC-Name |
[(3S,5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H48O3/c1-18(2)8-7-9-19(3)23-10-11-24-22-17-27(31)26-16-21(32-20(4)30)12-14-29(26,6)25(22)13-15-28(23,24)5/h18-19,21-26H,7-17H2,1-6H3/t19-,21+,22+,23-,24+,25+,26-,28-,29-/m1/s1 |
InChI-Schlüssel |
QGGRDHGCNNAWIE-XVDRVFFOSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)OC(=O)C)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)OC(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(4-Aminophenoxy)phenyl]ethanone](/img/structure/B72301.png)
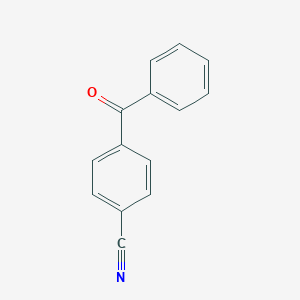
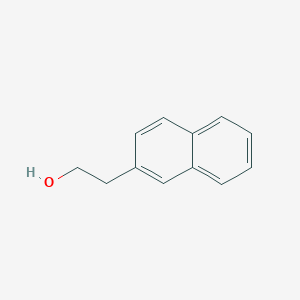
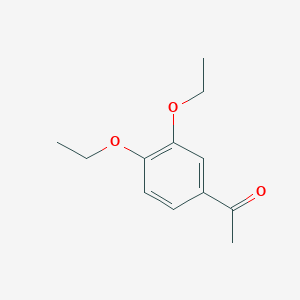
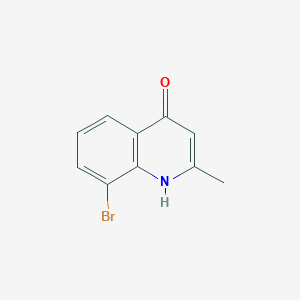
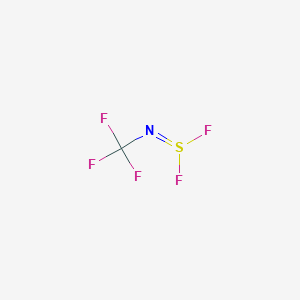

![10-[3-(Dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate](/img/structure/B72318.png)

![2-Phenylbenzo[b]thiophene](/img/structure/B72322.png)

